![molecular formula C10H15BrN2O2 B8638592 4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole](/img/structure/B8638592.png)
4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole is an organic compound that features a bromine atom, a tetrahydropyran group, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole typically involves the reaction of 4-bromo-1H-imidazole with 2-(tetrahydro-pyran-2-yloxy)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although specific examples involving this compound are limited.
Hydrolysis: The tetrahydropyran group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve organic solvents and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
Substitution Reactions: Products include substituted imidazoles with various functional groups replacing the bromine atom.
Hydrolysis: The major product is the corresponding alcohol derived from the tetrahydropyran group.
Aplicaciones Científicas De Investigación
4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its imidazole ring, which is a common motif in biological systems.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole depends on its specific application. In biological systems, the imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and tetrahydropyran group may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromotetrahydropyran: This compound shares the bromine and tetrahydropyran groups but lacks the imidazole ring.
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
2-(4-Bromophenoxy)tetrahydropyran: Contains a bromophenoxy group and a tetrahydropyran ring.
Uniqueness
4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the imidazole ring makes it particularly valuable in biological research and pharmaceutical development.
Propiedades
Fórmula molecular |
C10H15BrN2O2 |
|---|---|
Peso molecular |
275.14 g/mol |
Nombre IUPAC |
4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole |
InChI |
InChI=1S/C10H15BrN2O2/c11-9-7-13(8-12-9)4-6-15-10-3-1-2-5-14-10/h7-8,10H,1-6H2 |
Clave InChI |
ABUOGHFRDGOJHF-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCN2C=C(N=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


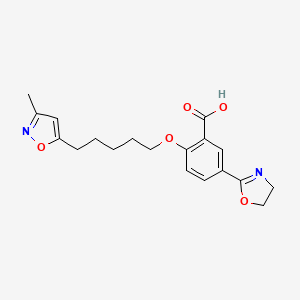
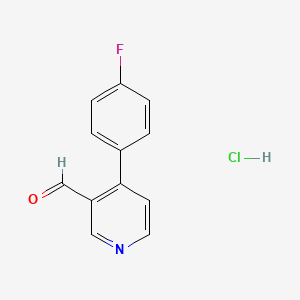
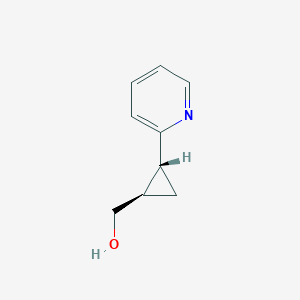
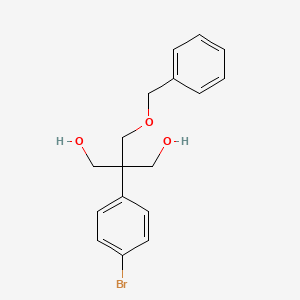
![4-[2-Chloro-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde](/img/structure/B8638550.png)
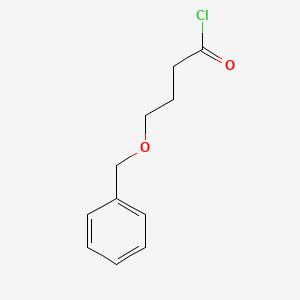
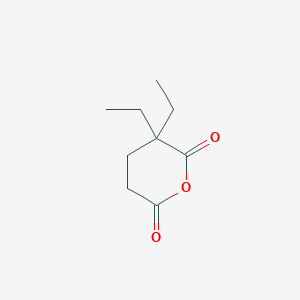
![2-(6'-(4-(9H-carbazol-9-yl)phenyl)-3,3'-bipyridin-6-yl)benzo[d]thiazole](/img/structure/B8638563.png)
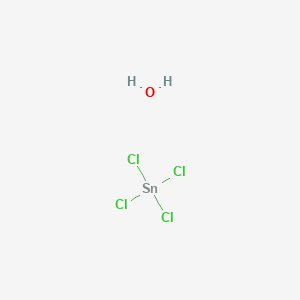

![4-(2-{4-[4-(2H-Tetrazol-5-yl)butoxy]phenyl}ethenyl)pyridine](/img/structure/B8638577.png)
![4-[(2-Thienylmethyl)amino]-1-methylpiperidine](/img/structure/B8638586.png)
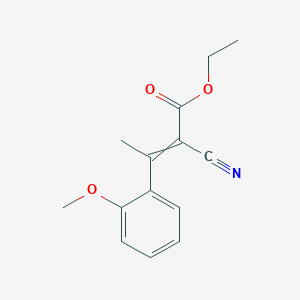
![chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone](/img/structure/B8638590.png)
